molecular formula C11H11NO B13704617 2-Methyl-5-(o-tolyl)oxazole

2-Methyl-5-(o-tolyl)oxazole

Cat. No.: B13704617
M. Wt: 173.21 g/mol
InChI Key: ZZPUNPHGHPPFSL-UHFFFAOYSA-N
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Description

2-Methyl-5-(o-tolyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position and an ortho-tolyl group at the 5-position. Oxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and their presence in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(o-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a popular method that uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of palladium-catalyzed direct arylation of oxazoles with aryl halides .

Industrial Production Methods

Industrial production of oxazoles, including this compound, often employs scalable and eco-friendly catalytic systems. Magnetic nanocatalysts have been explored for their efficiency and ease of separation from reaction mixtures . These methods ensure high yields and purity, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(o-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various biological molecules, influencing their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-(o-tolyl)oxazole include other oxazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and ortho-tolyl groups can enhance its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-5-(2-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C11H11NO/c1-8-5-3-4-6-10(8)11-7-12-9(2)13-11/h3-7H,1-2H3

InChI Key

ZZPUNPHGHPPFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(O2)C

Origin of Product

United States

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